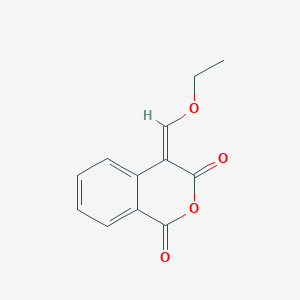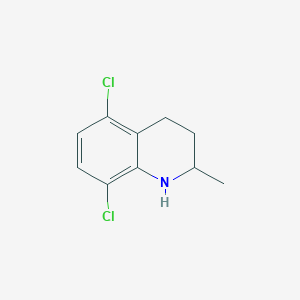
5-Acetamido-2-chloroisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-chloroisonicotinamide is a chemical compound with the molecular formula C8H8ClN3O2 It is a derivative of isonicotinamide, characterized by the presence of an acetamido group at the 5-position and a chlorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-chloroisonicotinamide typically involves the acylation of 2-amino-5-chloropyridine. One common method includes dissolving 2-amino-5-chloropyridine in a suitable solvent, such as dichloromethane, and adding an organic base like triethylamine. Acetyl chloride is then slowly added to the reaction mixture, and the reaction is allowed to proceed until the starting materials are consumed. The reaction mixture is then poured into water, and the product is extracted using dichloromethane, followed by drying and purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-chloroisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Acylation Reactions: The acetamido group can participate in further acylation reactions to form more complex derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Acylation Reactions: Reagents such as acyl chlorides or anhydrides are used, often in the presence of a base like pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-Acetamido-2-chloroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-chloroisonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: This compound is similar in structure but contains a hydroxyl group instead of a chlorine atom.
2-Acetamido-5-chloropyridine: This is a precursor in the synthesis of 5-Acetamido-2-chloroisonicotinamide and shares similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of an acetamido group and a chlorine atom allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C8H8ClN3O2 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
5-acetamido-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C8H8ClN3O2/c1-4(13)12-6-3-11-7(9)2-5(6)8(10)14/h2-3H,1H3,(H2,10,14)(H,12,13) |
InChI Key |
FWSRCCKZXDAOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)




![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)






